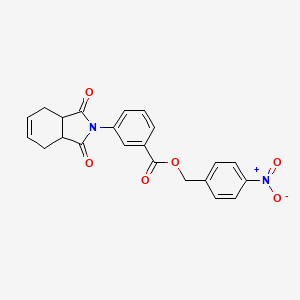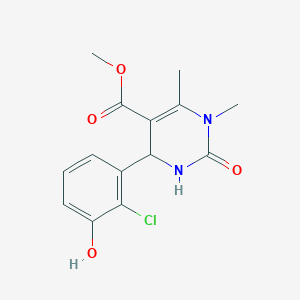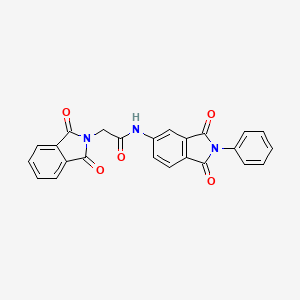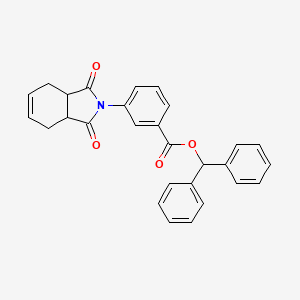![molecular formula C25H19BrN2O3 B4059678 [4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid](/img/structure/B4059678.png)
[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid
説明
[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid is a useful research compound. Its molecular formula is C25H19BrN2O3 and its molecular weight is 475.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.05791 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Hydrazone Derivatives Synthesis
A study by Gupta and Rastogi (1986) focused on synthesizing a series of hydrazides derived from [4-(6H/bromo-4-oxo-2-phenyl-3(4H)-quinazolinyl)phenoxy]acetic acid. These compounds were tested for antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities, showcasing their potential as biologically active agents Gupta & Rastogi, 1986.
Cascade Tsuji-Trost Reaction and Heck Coupling
Dongsheng Chen et al. (2018) described a practical methodology for the synthesis of indole-3-acetic acid derivatives using a palladium-mediated cascade Tsuji-Trost reaction/Heck coupling. This approach facilitated the synthesis of various substituted indole/azaindole-3-acetic acid derivatives, demonstrating the chemical versatility of these compounds Chen et al., 2018.
Bromination Kinetics
Research by Böhmer et al. (1983) explored the kinetics of bromination for phenolic compounds, providing insight into the reactivity and substitution patterns relevant to the synthesis and modification of [4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid derivatives Böhmer et al., 1983.
Antimicrobial and Antitubercular Activities
- Antibacterial and Antitubercular Properties: A study by Raja et al. (2010) reported on the synthesis of hydrazones and semicarbazones from phenoxy or 4-bromophenoxy acetic acid hydrazide. These compounds were evaluated for antibacterial and antitubercular activities, highlighting their potential use in developing new antimicrobial agents Raja et al., 2010.
Chemical Synthesis and Characterization
- Aryloxyacetic Acid Analogs Synthesis: Dahiya et al. (2008) synthesized a novel series of 2-(4-bromo-2-formyl-phenoxy)acetyl amino acid and peptide analogs. These compounds were characterized and evaluated for antimicrobial activity, showcasing the potential of this compound derivatives as bioactive molecules Dahiya et al., 2008.
特性
IUPAC Name |
2-[2-[bis(1H-indol-3-yl)methyl]-4-bromophenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O3/c26-15-9-10-23(31-14-24(29)30)18(11-15)25(19-12-27-21-7-3-1-5-16(19)21)20-13-28-22-8-4-2-6-17(20)22/h1-13,25,27-28H,14H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVZYTQCMNPMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=C(C=CC(=C3)Br)OCC(=O)O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[(2,3,4-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4059595.png)

![3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(2-methoxyphenyl)propanamide](/img/structure/B4059605.png)

![4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B4059620.png)
![2-(benzylthio)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4059635.png)
![2-(diethylamino)ethyl 4-[(1-adamantylcarbonyl)amino]benzoate](/img/structure/B4059642.png)
![2-[1-carboxy-3-(methylsulfonyl)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4059646.png)
![7-{(3,4-diethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4059647.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4059664.png)
![N-ethyl-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B4059692.png)



